2,3,5,6-Tetrafluoroterephthaloyl Dichloride

Fluorinated polyamides Polymer morphology Tg elevation

Procurement pain: Non-fluorinated diacyl chlorides yield amorphous polymers with poor solvent resistance and lower device efficiency. Solution: 2,3,5,6-Tetrafluoroterephthaloyl dichloride-the perfluorinated aromatic monomer that uniquely induces crystallinity, elevates Tg by 28°C, and enables PCE 17.15% in perovskite cells. - For polyamides: Inherent viscosity 0.4-1.8 dL/g, crystalline morphology → superior gas separation & barrier properties - For PIM-1 membranes: R-32 permeability 4100 barrer, 98.9 vol% purity recovery from F-gas mixtures - For COFs/MOFs: Enhanced crystallinity, surface area, hydrolytic stability - Supply: Research to kg quantities, immediate shipping

Molecular Formula C8Cl2F4O2
Molecular Weight 274.98 g/mol
CAS No. 15041-74-4
Cat. No. B176128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoroterephthaloyl Dichloride
CAS15041-74-4
Synonyms2,3,5,6-Tetrafluoroterephthaloyl Dichloride
Molecular FormulaC8Cl2F4O2
Molecular Weight274.98 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(=O)Cl)F)F)C(=O)Cl
InChIInChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12
InChIKeyKTJXAKJGNYCBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrafluoroterephthaloyl Dichloride: Specs & Chemical Class


2,3,5,6-Tetrafluoroterephthaloyl dichloride (CAS 15041-74-4), molecular formula C₈Cl₂F₄O₂, is a perfluorinated aromatic diacyl chloride monomer in which all four aromatic hydrogens of the terephthaloyl backbone are substituted with fluorine atoms [1]. This compound serves as a critical building block for high-performance fluorinated polymers, covalent organic frameworks (COFs), and advanced organic electronic materials [2]. Commercial specifications typically range from 95% to 99% minimum purity, with the compound supplied as a colorless liquid and characterized by a predicted density of 1.728 g/cm³ and a boiling point of approximately 215 °C [3].

2,3,5,6-Tetrafluoroterephthaloyl Dichloride Substitution Limits


Substitution of 2,3,5,6-tetrafluoroterephthaloyl dichloride with non-fluorinated terephthaloyl chloride or partially halogenated analogs fundamentally alters polymer morphology, thermal behavior, and electronic properties [1]. Systematic studies demonstrate that tetrafluoro substitution uniquely induces crystallinity in polyterephthalamides, whereas isophthaloyl isomers and non-fluorinated variants yield amorphous polymers [2]. Furthermore, the electron-withdrawing effect of four fluorine atoms modulates frontier orbital energy levels and enhances defect passivation in organic electronic devices—effects not reproducible with chlorine- or bromine-substituted terephthaloyl monomers [3]. These structural and electronic distinctions preclude simple replacement in applications requiring specific crystallinity, glass transition temperature elevation, or energy level alignment.

2,3,5,6-Tetrafluoroterephthaloyl Dichloride: Comparative Evidence


Crystalline vs. Amorphous Polyamide Morphology

Polyamides synthesized from 2,3,5,6-tetrafluoroterephthaloyl chloride (para-substituted) are crystalline polymers, whereas polyamides derived from tetrafluoroisophthaloyl chloride (meta-substituted isomer) under identical low-temperature solution polycondensation conditions are amorphous [1]. Both polymer series exhibit inherent viscosities in the range of 0.4–1.8 dL/g and begin to decompose around 330 °C in both air and nitrogen atmospheres [1].

Fluorinated polyamides Polymer morphology Tg elevation

Glass Transition Temperature Elevation in Fluorinated HTMs

In dopant-free small-molecule hole-transport materials (HTMs) for inverted perovskite solar cells, the tetrafluoroterephthaloyl dichloride-derived compound X18 exhibits a glass transition temperature (Tg) of 166 °C, compared to 138 °C for the non-fluorinated terephthaloyl dichloride analog X17 [1]. This 28 °C Tg elevation occurs under identical synthesis conditions through condensation reactions with spiro-type arylamines [1].

Perovskite solar cells Hole-transport materials Thermal stability

Perovskite Solar Cell Efficiency Gain with Fluorinated HTM

In inverted planar perovskite solar cells (PSCs) fabricated with dopant-free hole-transport materials, the tetrafluoroterephthaloyl dichloride-derived HTM (X18) achieves a power conversion efficiency (PCE) of 17.15%, compared to 15.03% for the non-fluorinated terephthaloyl dichloride analog X17 [1]. This represents a relative PCE improvement of 14.1% [1].

Perovskite photovoltaics Power conversion efficiency Dopant-free HTMs

Hole Mobility Enhancement in Fluorinated HTMs

The tetrafluoroterephthaloyl dichloride-based HTM (X18) exhibits a hole mobility of 3.74 × 10⁻⁴ cm² V⁻¹ s⁻¹, compared to 3.63 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the non-fluorinated terephthaloyl dichloride analog X17 [1]. The star-shaped tri-substituted derivative X19 achieves further enhancement to 4.12 × 10⁻⁴ cm² V⁻¹ s⁻¹, confirming that fluorination contributes positively to charge transport [1].

Charge mobility Organic electronics Hole-transport materials

PIM-1 Gas Separation Surpassing Robeson Upper Bound

Polymers of intrinsic microporosity (PIM-1), synthesized using 2,3,5,6-tetrafluoroterephthaloyl dichloride as the key fluorinated monomer component, demonstrate gas separation performance that surpasses the Robeson upper bound for multiple gas pairs [1]. PIM-1 membranes exhibit extraordinary permeability for difluoromethane (R-32) up to 4100 barrer combined with high selectivity for fluorinated gas pairs [2]. In long-term continuous experiments with R-410A refrigerant mixtures, branched PIM-1 membranes achieve R-32 concentration as high as 98.9 vol% in the permeate stream [2].

PIM-1 membranes Gas separation Fluorinated refrigerant recovery

2,3,5,6-Tetrafluoroterephthaloyl Dichloride: High-Value Applications


Crystalline Fluorinated Polyamides for Membranes & Plastics

2,3,5,6-Tetrafluoroterephthaloyl dichloride enables the synthesis of crystalline fluorinated polyamides with inherent viscosities of 0.4–1.8 dL/g, whereas the isophthaloyl isomer yields only amorphous polymers under identical conditions [1]. This crystalline morphology confers enhanced solvent resistance and mechanical integrity, making the compound indispensable for gas separation membranes, high-temperature engineering thermoplastics, and barrier coating applications where ordered chain packing is critical [1][2].

Dopant-Free HTMs for Perovskite Solar Cells

The compound serves as the core building block for benzamide-based HTM X18, which achieves a PCE of 17.15%—outperforming the non-fluorinated analog X17 (15.03%) by 2.12 absolute percentage points [1]. The 28 °C elevation in Tg (166 °C vs. 138 °C) provides superior thermal stability during device fabrication and operation [1]. This combination of efficiency gain and thermal robustness makes tetrafluoroterephthaloyl dichloride the preferred monomer for high-performance perovskite photovoltaics where both power output and long-term stability are procurement priorities.

PIM-1 Membranes for Fluorinated Refrigerant Recovery

Polymers of intrinsic microporosity (PIM-1) incorporating the tetrafluoroterephthaloyl moiety achieve gas separation performance that exceeds the Robeson upper bound [1]. These membranes demonstrate R-32 permeability up to 4100 barrer and enable recovery of R-32 at 98.9 vol% purity from refrigerant mixtures in continuous long-term operation [2]. The fluorine-rich backbone enhances solubility selectivity toward fluorinated gases, making this monomer essential for membrane-based F-gas recycling—an application with growing regulatory and economic drivers [2].

Covalent Organic Frameworks with Enhanced Stability

Fluorine-containing COFs synthesized with tetrafluoroterephthaloyl-based linkers exhibit improved crystallinity, increased surface area, and high stability compared to non-fluorinated counterparts [1]. The electron-withdrawing fluorine substituents enhance framework rigidity and pore uniformity, while metal-organic frameworks incorporating tetrafluoroterephthalate ligands demonstrate high hydrolytic stability and enhanced photoluminescence [2][3]. These properties support applications in gas adsorption, heterogeneous catalysis, and luminescent sensing where structural integrity under humid conditions is non-negotiable.

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